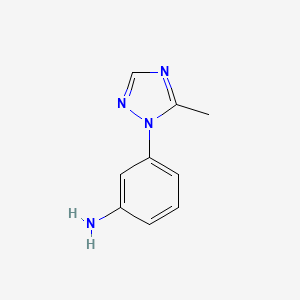![molecular formula C20H25N3O5 B2748733 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate CAS No. 1211756-18-1](/img/structure/B2748733.png)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a methylcarbamoyl group, and a phenoxyacetamido group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.
Introduction of the methylcarbamoyl group: The cyanocyclohexyl intermediate is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Coupling with phenoxyacetamido group: The final step involves the coupling of the intermediate with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate: shares structural similarities with other carbamoyl and phenoxyacetamido compounds.
Similar compounds: [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl acetate, [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl phenoxyacetate.
Uniqueness
- The unique combination of the cyanocyclohexyl, methylcarbamoyl, and phenoxyacetamido groups in this compound imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-[(2-phenoxyacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-23(20(15-21)10-6-3-7-11-20)18(25)14-28-19(26)12-22-17(24)13-27-16-8-4-2-5-9-16/h2,4-5,8-9H,3,6-7,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXHVDPLGURBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)CNC(=O)COC1=CC=CC=C1)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2748653.png)
![2-methoxy-6,11-dihydrodibenzo[b,e]oxepin-11-yl N-methylcarbamate](/img/structure/B2748654.png)
![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)


![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2748661.png)
![N-[(2S,4S)-2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)


![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)

